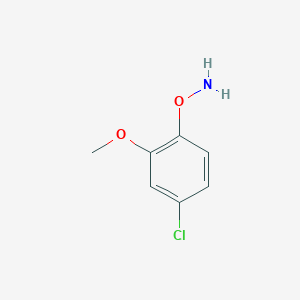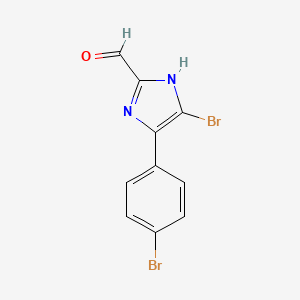
4-Amino-6-(2-fluoro-6-methoxyphenyl)-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-(2-fluoro-6-methoxyphenyl)-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with an amino group, a fluoro-methoxyphenyl group, and an isopropyl group, making it a unique molecule with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(2-fluoro-6-methoxyphenyl)-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The amino group, fluoro-methoxyphenyl group, and isopropyl group are introduced through substitution reactions using specific reagents and catalysts.
Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-6-(2-fluoro-6-methoxyphenyl)-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The amino and fluoro-methoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
4-Amino-6-(2-fluoro-6-methoxyphenyl)-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme interactions, protein binding, and cellular assays.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Amino-6-(2-fluoro-6-methoxyphenyl)-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-6,8-difluoro-2-methylquinoline
- 2-Fluoro-6-methoxybenzoic acid
- 4-Amino-5,8-dichloro-2-methylquinoline
Uniqueness
Compared to similar compounds, 4-Amino-6-(2-fluoro-6-methoxyphenyl)-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide stands out due to its unique combination of substituents and the specific arrangement of functional groups
Propiedades
Fórmula molecular |
C16H18FN3O3 |
|---|---|
Peso molecular |
319.33 g/mol |
Nombre IUPAC |
4-amino-6-(2-fluoro-6-methoxyphenyl)-2-oxo-1-propan-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H18FN3O3/c1-8(2)20-11(7-10(18)14(15(19)21)16(20)22)13-9(17)5-4-6-12(13)23-3/h4-8H,18H2,1-3H3,(H2,19,21) |
Clave InChI |
UQYVSTAOJVJBMW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=CC(=C(C1=O)C(=O)N)N)C2=C(C=CC=C2F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Amino-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride](/img/structure/B13704644.png)
![Methyl 8-[(4-Aminophenyl)amino]-8-oxooctanoate](/img/structure/B13704651.png)
![4-[4-(Benzyloxy)-3-chlorophenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13704654.png)

![8-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13704664.png)

![[3-[(2-Bromophenyl)amino]-4-chlorophenyl]methanol](/img/structure/B13704677.png)

![3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole HCl](/img/structure/B13704690.png)

![5-Chloro-6-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]indazole-4-methanol](/img/structure/B13704694.png)
